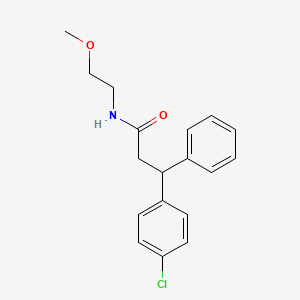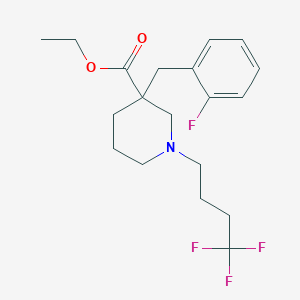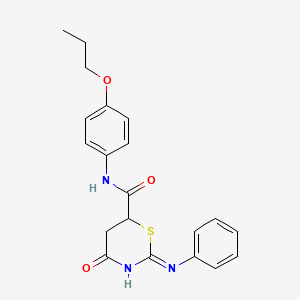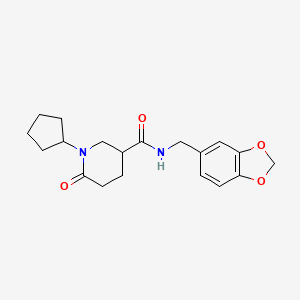
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various fields of scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a wide range of effects on the body.
Mechanism of Action
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. The activation of PPARδ leads to the upregulation of several genes involved in lipid metabolism and energy expenditure, leading to improved metabolic function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile and can be easily administered to animals. However, one of the limitations of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide. One of the areas where this compound has shown potential is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide may have applications in the field of cancer research, as it has been found to have anti-tumor effects in some studies. Further research is needed to fully understand the potential benefits and limitations of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide involves the reaction of 4-chlorophenylhydrazine with 2-methoxyethylamine to form the intermediate product, which is then reacted with 3-phenylpropanoic acid to form the final product. The process involves several steps and requires expertise in organic chemistry.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been extensively studied for its potential applications in several fields of scientific research. Some of the areas where this compound has shown promising results include metabolic disorders, cardiovascular diseases, and cancer research. The compound has been found to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-22-12-11-20-18(21)13-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,17H,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHDFYTNSCONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6058646.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6058652.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)
![2,3-difluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6058666.png)
![1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058670.png)
![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6058676.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6058683.png)
![1-ethyl-4-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B6058690.png)

![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
